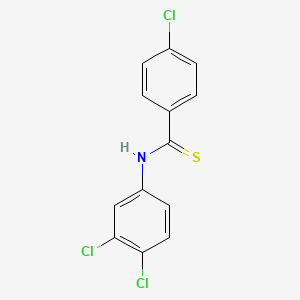
Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’,4-Trichlorothiobenzanilide is a synthetic organic compound characterized by the presence of three chlorine atoms and a thiobenzanilide moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,4-Trichlorothiobenzanilide typically involves the chlorination of thiobenzanilide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 3’,4’,4-Trichlorothiobenzanilide may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 3’,4’,4-Trichlorothiobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiobenzanilide derivatives with reduced chlorine content.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiobenzanilide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学的研究の応用
3’,4’,4-Trichlorothiobenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 3’,4’,4-Trichlorothiobenzanilide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.
類似化合物との比較
3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical properties and applications.
3,4,4’-Trichlorocarbanilide: Shares the trichlorinated benzene ring but differs in the functional groups attached, resulting in distinct chemical behavior and uses.
Uniqueness: 3’,4’,4-Trichlorothiobenzanilide is unique due to its specific arrangement of chlorine atoms and the presence of the thiobenzanilide moiety
特性
CAS番号 |
117013-65-7 |
|---|---|
分子式 |
C13H8Cl3NS |
分子量 |
316.6 g/mol |
IUPAC名 |
4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H8Cl3NS/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChIキー |
YTXOWKYHXFDMER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


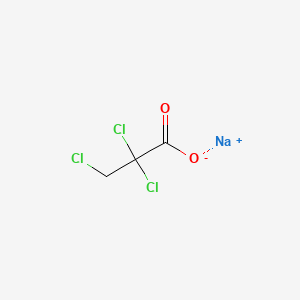
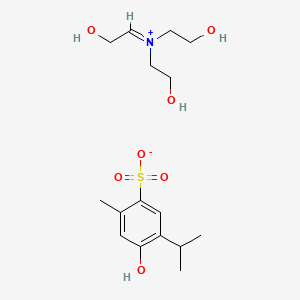

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)


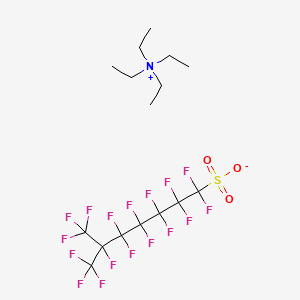
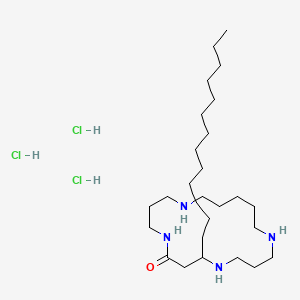

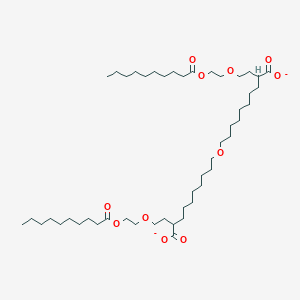

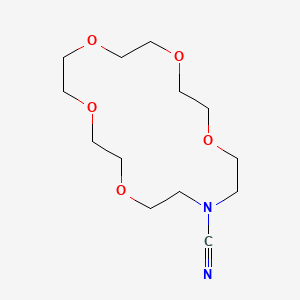

![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
